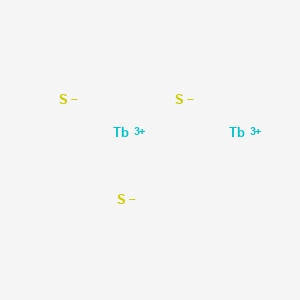

硫化铽

描述

Terbium sulfide is a compound of terbium, a rare-earth metal of the lanthanide series of the periodic table . Terbium is a moderately hard, silvery white metal that is stable in air when in pure form . The metal is relatively stable in air even at high temperatures, due to the formation of a tight, dark oxide layer . Terbium readily reacts with diluted acids, but it is insoluble in hydrofluoric acid (HF) because the presence of the fluoride ion protects the metal from further reaction by forming a protective layer of TbF3 .

Synthesis Analysis

A study has reported a low-temperature synthesis of PbS with different contents of terbium (Tb) for structure–optic–dielectric–electrical properties analysis . The structure confirmation was observed through the X-ray diffraction and Rietveld refinement process which approved a monophasic cubic structure .Molecular Structure Analysis

A terbium-based metal–organic framework, namely {[Tb2(ADIP)(H2ADIP)(HCOOH)(H2O)2]·2DMF·2H2O} (Tb-MOF, H4ADIP = 5,5′-(anthracene-9,10-diyl) diisophthalic acid), was synthesized and characterized . The single-crystal structure analysis shows that the Tb-MOF crystallizes in the C2/C space group in the monoclinic system .Chemical Reactions Analysis

A new chemiluminescence (CL) method based on the chemiluminescent reaction between sulfide and an acidic permanganate solution was used to quantify sulfide in seawater . A terbium–pipemidic acid complex was used as a CL enhancer . The method was used to determine sulfide in the concentration range of 1–30 μmol/L in artificial seawater samples .科学研究应用

硫化物的发光检测:硫化铽用于探测水性样品中的硫化氢。一项研究展示了使用铽(III)/铜(II)配合物进行发光检测,突出了其高选择性和快速响应时间 (Aulsebrook 等人,2017)。

光电应用:一项关于掺杂铽的硫化铅 (PbS) 的研究揭示了其在光电学中的重要应用。该研究探讨了铽掺杂对 PbS 纳米结构物理性质的影响,表明其介电和电学性质发生了改变 (Shkir 等人,2020)。

磁性的增强:向钕铁硼磁体中添加硫化铽会显著提高其矫顽力和热稳定性,使其更适合高温应用 (Li 等人,2016)。

声催化性能:对掺杂铽的硫化镉纳米粒子的研究表明它们可用于污染物的声催化降解,不同的铽含量会影响其声催化活性 (Hanifehpour 等人,2016)。

光致发光应用:对掺杂铽的氧化硫化钆和硫化锌薄膜的研究表明它们在包括医学成像和传感在内的光致发光应用中的潜力 (Hernández‐Adame 等人,2014), (Ortiz 等人,1999)。

体外诊断和生物硫醇成像:基于铽的发光探针已被设计用于细胞中生物硫醇的体外诊断和成像,展示了它们在生物医学应用中的潜力 (Zhou 等人,2016)。

磁性药物载体:对用铽离子修饰的磁性药物载体的研究显示了其在靶向抗癌放射治疗和成像技术中的潜力 (Nieciecka 等人,2022)。

安全和危害

未来方向

Terbium sulfide nanoparticles (Tb2S3 NPs) have been studied for their antibacterial applications . The effect of alkaline pH on the bottom-up synthesis of nanocomposites (NCs) containing Tb2S3 NPs, where chitosan (CS) was employed as a capping agent, was investigated . The NCs were characterized using spectroscopy (FESEM-EDX, Raman, FTIR, XRD, XPS, and DLS), zeta-potential, and TGA .

属性

IUPAC Name |

terbium(3+);trisulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3S.2Tb/q3*-2;2*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUDGWGELZRVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

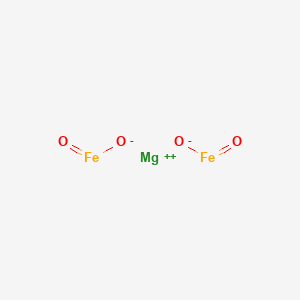

[S-2].[S-2].[S-2].[Tb+3].[Tb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

S3Tb2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10923791 | |

| Record name | Terbium(3+) sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or yellow powder with an odor of rotten eggs; [MSDSonline] | |

| Record name | Terbium sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9189 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Terbium sulfide | |

CAS RN |

12138-11-3 | |

| Record name | Terbium sulfide (Tb2S3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012138113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbium sulfide (Tb2S3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terbium(3+) sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diterbium trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8S,10S,13S,14S,16S,17R)-17-acetyl-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B85226.png)

![Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone](/img/structure/B85239.png)